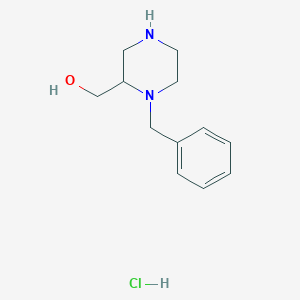

(1-Benzylpiperazin-2-yl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Benzylpiperazin-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C12H18N2O.ClH . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride typically involves the reaction of benzyl chloride with piperazine, followed by the reduction of the resulting N-benzylpiperazine with a suitable reducing agent such as sodium borohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1-Benzylpiperazin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of benzylpiperazinone.

Reduction: Formation of benzylpiperazine derivatives.

Substitution: Formation of various substituted piperazines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H16N2·HCl

- Molar Mass : 176.263 g/mol

- Structure : The compound consists of a piperazine ring substituted with a benzyl group and a hydroxymethyl group.

Psychoactive Effects and Research

(1-Benzylpiperazin-2-yl)methanol hydrochloride has been studied for its psychoactive effects similar to those of amphetamines. It acts primarily on the serotonergic and dopaminergic systems, leading to euphoriant and stimulant properties. These effects have made it a subject of interest in recreational drug studies, but also in understanding serotonin function in psychiatric conditions .

Serotonin Receptor Studies

The compound has been utilized as a tool in psychiatric research to probe serotonin receptor functions. Specifically, it acts as an agonist at the 5HT2C receptor and an antagonist at the 5HT2B receptor. This dual action allows researchers to investigate the role of serotonin in mood regulation and anxiety disorders .

Potential Therapeutic Uses

While BZP is not currently approved for medical use, its structural analogs have been explored for therapeutic applications:

- Antidepressants : BZP derivatives have been studied as potential intermediates in the synthesis of antidepressants like trazodone. The mechanism involves modulation of serotonin pathways, which are crucial in treating depression .

- Antihypertensive Agents : Research has indicated that modifications of piperazine structures can yield compounds with antihypertensive properties, suggesting a potential avenue for developing new cardiovascular drugs .

Clinical Trials and Preclinical Studies

Several studies have focused on the pharmacokinetics and pharmacodynamics of BZP:

- A notable study characterized novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, which demonstrated potential for treating conditions like excessive daytime sleepiness and ADHD .

Behavioral Studies

Research involving animal models has shown that BZP administration can lead to increased locomotion and exploratory behavior, paralleling findings with other stimulant drugs. These studies provide insights into its potential impact on human behavior under controlled conditions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Psychoactive Effects | Euphoriant and stimulant properties similar to amphetamines |

| Serotonin Receptor Studies | Agonist at 5HT2C, antagonist at 5HT2B for psychiatric research |

| Antidepressant Development | Intermediate in synthesizing drugs like trazodone |

| Antihypertensive Potential | Modifications leading to new cardiovascular agents |

| Behavioral Research | Increased locomotion in animal models indicating stimulant-like effects |

Mécanisme D'action

The mechanism of action of (1-Benzylpiperazin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems in the brain.

Comparaison Avec Des Composés Similaires

Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound used in research.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP.

Uniqueness: (1-Benzylpiperazin-2-yl)methanol hydrochloride is unique due to its specific structural features and the presence of a hydroxyl group, which allows for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

(1-Benzylpiperazin-2-yl)methanol hydrochloride, a derivative of piperazine, has garnered interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzyl group attached to a piperazine ring and a hydroxymethyl group. This structural configuration enhances its solubility and reactivity, making it suitable for various pharmacological applications. The hydrochloride salt form further increases the compound's bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

- Receptor Binding : The compound is known to bind to neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This binding may influence mood regulation and has potential implications for treating anxiety and depression.

- Enzyme Inhibition : It may inhibit key enzymes like cholinesterases, which are crucial for neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .

- Antimicrobial and Anticancer Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains and cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that this compound shows activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.

- Anticancer Activity :

- Neuropharmacological Effects :

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Pain Modulation : A recent study explored the compound's effects on σ-1 receptors, which are implicated in pain signaling. The findings indicated significant antinociceptive effects in preclinical mouse models, suggesting its potential utility in pain management therapies .

- Cholinesterase Inhibition Studies : In vitro assays demonstrated that this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values ranged from 0.014 to 2.097 µM against BChE, highlighting its potential as a treatment for Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Receptor binding, enzyme inhibition | Antimicrobial, anticancer, neuropharmacological effects |

| Benzylpiperazine (BZP) | Stimulant action | Psychoactive effects |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Receptor modulation | Psychoactive effects |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Receptor binding | Often used in combination with BZP |

Propriétés

IUPAC Name |

(1-benzylpiperazin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYNUIPPLSAZDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-10-4 |

Source

|

| Record name | 2-Piperazinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.